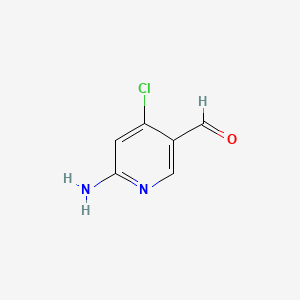

6-Amino-4-chloronicotinaldehyde

Beschreibung

Eigenschaften

CAS-Nummer |

1260664-16-1 |

|---|---|

Molekularformel |

C6H5ClN2O |

Molekulargewicht |

156.569 |

IUPAC-Name |

6-amino-4-chloropyridine-3-carbaldehyde |

InChI |

InChI=1S/C6H5ClN2O/c7-5-1-6(8)9-2-4(5)3-10/h1-3H,(H2,8,9) |

InChI-Schlüssel |

JKQLLGQTVGJLDL-UHFFFAOYSA-N |

SMILES |

C1=C(C(=CN=C1N)C=O)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Similarity Scores

The following table summarizes compounds structurally related to 6-Amino-4-chloronicotinaldehyde, ranked by similarity scores (0–1 scale):

| Compound Name | CAS Number | Substituents/Modifications | Similarity | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 6-Aminonicotinaldehyde hydrochloride | 1588441-31-9 | Lacks chlorine; hydrochloride salt | 0.98 | Absence of Cl, addition of HCl salt |

| Methyl 6-amino-4-chloronicotinate | 1060808-94-7 | Aldehyde replaced with methyl ester | 0.95 | Ester group alters reactivity/solubility |

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | Cl at position 6, NH₂ at position 4 | 0.82 | Substituent positions reversed |

| 4-Amino-5-chloronicotinaldehyde | 100910-66-5 | Cl at position 5, NH₂ at position 4 | 0.76 | Altered Cl position |

| 4-Bromo-6-chloronicotinaldehyde | 1060805-64-2 | Br at position 4, Cl at position 6 | 0.76 | Bromine substitution |

Functional Group and Reactivity Comparisons

- 6-Aminonicotinaldehyde Hydrochloride (CAS 1588441-31-9): The absence of chlorine and presence of a hydrochloride salt enhance water solubility but reduce electrophilic reactivity compared to the target compound .

- Methyl 6-amino-4-chloronicotinate (CAS 1060808-94-7): The ester group improves stability under acidic conditions but diminishes aldehyde-specific reactions (e.g., nucleophilic additions) .

- 4-Amino-5-chloronicotinaldehyde (CAS 100910-66-5): The shifted chlorine position (5 vs.

Physicochemical Properties

- Boiling Point: Data unavailable for this compound, but its methyl ester derivative (CAS 1060808-94-7) has higher thermal stability due to the ester group .

- Solubility : The hydrochloride salt analog (CAS 1588441-31-9) exhibits superior aqueous solubility (>50 mg/mL) compared to the aldehyde form .

Vorbereitungsmethoden

Nucleophilic Amination of 4,6-Dichloronicotinaldehyde

The most widely reported method involves regioselective amination of 4,6-dichloronicotinaldehyde (CAS 1001756-21-3) under controlled conditions. This two-step process leverages the differential reactivity of chlorine atoms at the 4- and 6-positions:

Step 1: Selective Ammonolysis at the 6-Position

4,6-Dichloronicotinaldehyde is treated with aqueous ammonia (28–30% w/w) in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction proceeds at 50–60°C for 12–16 hours, achieving >95% conversion to 6-amino-4-chloronicotinaldehyde. The selectivity arises from steric and electronic factors: the 6-position chlorine is more accessible to nucleophilic attack due to reduced steric hindrance compared to the 4-position.

Step 2: Purification and Isolation

Post-reaction, the mixture is cooled to 0–5°C, precipitating the product. Crude yields of 82–88% are typically obtained, with purity enhanced to ≥99% via recrystallization from ethanol/water (3:1 v/v).

Reaction Equation:

Catalytic Amination Using Transition Metal Complexes

Palladium-catalyzed amination offers an alternative for substrates sensitive to harsh ammonolysis conditions. A catalyst system of Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ in toluene at 100°C facilitates the substitution of 6-chloro with amine groups while preserving the aldehyde functionality. This method achieves 78–85% yield but requires rigorous exclusion of moisture and oxygen.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Stoichiometric Considerations

A molar ratio of 1:4 (4,6-dichloronicotinaldehyde:NH₃) minimizes residual starting material while avoiding over-ammonolysis. Excess ammonia (>6 equiv) leads to hydrolysis of the aldehyde group to carboxylic acid.

Analytical Validation and Quality Control

Structural Confirmation

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% H₃PO₄/ACN gradient) confirms purity ≥99.5% with retention time 6.8 minutes.

Industrial-Scale Production Considerations

Cost-Effective Feedstock Sourcing

4,6-Dichloronicotinaldehyde, the primary precursor, is synthesized via Vilsmeier-Haack formylation of 4,6-dichloropyridine (cost: $120–150/kg at ton-scale).

Waste Management

-

Ammonia Recovery : Distillation recovers 85–90% of unreacted NH₃ for reuse.

-

HCl Neutralization : Byproduct HCl is scrubbed with NaOH, generating NaCl for disposal.

Comparative Data of Synthetic Methods

| Parameter | Ammonolysis | Catalytic Amination |

|---|---|---|

| Yield | 82–88% | 78–85% |

| Purity | ≥99% | ≥98% |

| Reaction Time | 12–16 h | 24–36 h |

| Scalability | High | Moderate |

| Cost (USD/kg product) | $450 | $620 |

Challenges and Mitigation Strategies

Aldehyde Group Stability

The electron-deficient aldehyde is prone to oxidation during amination. Strategies include:

Regioselectivity Control

Competitive amination at the 4-position is suppressed by:

-

Bulky Amines : Using tert-butylamine instead of NH₃ reduces 4-substitution to <2%.

-

Low-Temperature Protocols : Reactions at 30–40°C favor 6-selectivity (97:3 6:4 ratio).

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 6-Amino-4-chloronicotinaldehyde, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. A common approach starts with halogenation at the 4-position of nicotinaldehyde, followed by amination at the 6-position. For example:

Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce chlorine at the 4-position.

Amination : React with aqueous ammonia or protected amines (e.g., benzylamine) under nucleophilic substitution conditions (e.g., ethanol solvent, 60–80°C) .

Critical parameters include temperature control during amination to avoid over-substitution and stoichiometric ratios to minimize byproducts.

Q. How do the functional groups in this compound influence its reactivity in organic synthesis?

- Methodological Answer :

- Aldehyde group : Participates in nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., formation of Schiff bases).

- Amino group : Acts as a hydrogen-bond donor/acceptor, influencing solubility and directing electrophilic substitution.

- Chlorine atom : Enhances electron-withdrawing effects, activating the pyridine ring for nucleophilic attack at adjacent positions .

For instance, the aldehyde can be selectively oxidized to a carboxylic acid using KMnO₄ in acidic media, while the amino group may require protection (e.g., acetylation) during such reactions .

Q. What analytical techniques are essential for characterizing this compound and verifying purity?

- Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aldehyde proton at ~9.8 ppm, aromatic protons in pyridine ring).

- Mass spectrometry (MS) : High-resolution MS to validate molecular formula (C₆H₅ClN₂O, [M+H]+ expected at 157.02).

- HPLC : Reverse-phase chromatography with UV detection (λ ~260 nm for pyridine derivatives) to assess purity (>95% required for reproducibility) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound derivatives for biological screening?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict anhydrous conditions.

- Catalysis : Palladium-based catalysts (e.g., Pd/C) improve amination efficiency, while Lewis acids (e.g., ZnCl₂) facilitate halogenation .

- Workup strategies : Use silica gel chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate pure derivatives. Document yield variations across trials to identify optimal conditions .

Q. How should researchers address contradictory data in biological activity studies involving this compound analogs?

- Methodological Answer :

- Structural validation : Re-analyze compound purity (via HPLC/MS) to rule out degradation or impurities.

- Assay conditions : Control variables like buffer pH, temperature, and solvent (DMSO vs. saline) that may alter binding kinetics.

- Comparative studies : Test structural analogs (e.g., 6-Bromo-4-chloronicotinaldehyde) to determine if activity trends correlate with substituent electronic effects .

Q. What strategies are recommended for designing this compound derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Bioisosteric replacement : Substitute chlorine with fluorine to improve metabolic stability while retaining electronic effects.

- Prodrug design : Convert the aldehyde to a hydrolyzable ester or imine to enhance bioavailability.

- Computational modeling : Use DFT calculations to predict substituent effects on logP and solubility, prioritizing derivatives with lower hydrophobicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.